N-(5-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide
Overview
Description
N-(5-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide (NAMMEB) is a synthetic compound that has been studied for its potential applications in the field of scientific research. NAMMEB has been used in a variety of experiments, ranging from biochemical and physiological studies to drug discovery and development.
Scientific Research Applications
Synthesis and Neuroleptic Activity
Research has investigated the synthesis of benzamides, including compounds structurally related to N-(5-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide, for potential neuroleptic (antipsychotic) activities. One study focused on the design and synthesis of benzamides of N,N-disubstituted ethylenediamines, aiming to find potent drugs for psychosis treatment with minimal side effects. The study found a good correlation between the structure of these compounds and their activity in inhibiting apomorphine-induced stereotyped behavior in rats, suggesting their potential as neuroleptic agents (Iwanami et al., 1981).
Radioiodinated Benzamide Derivatives for Melanoma Imaging
Another study explored radioiodinated N-(dialkylaminoalkyl)benzamides for melanoma imaging, aiming to improve melanoma uptake and tissue selectivity. The study performed structure-activity relationships for N-(2-diethylaminoethyl)benzamides and found compounds with high melanoma uptake, indicating their potential in melanoma imaging and possibly radionuclide therapy (Eisenhut et al., 2000).
Glucokinase Activators for Diabetes Treatment
Further research has been conducted on novel benzamide derivatives as glucokinase activators (GKAs) for type 2 diabetes mellitus treatment. One such study identified a compound that demonstrated potent glucokinase activation, reduced glucose levels in diabetic mice, and showed favorable pharmacokinetic properties, highlighting its potential as a therapeutic agent for type 2 diabetes (Park et al., 2014).
Histone Deacetylase Inhibitors for Cancer Therapy
Additionally, benzamide derivatives have been evaluated as histone deacetylase (HDAC) inhibitors for potential cancer therapy. A particular study on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives demonstrated one compound's efficacy in inhibiting HDACs, inducing apoptosis, and inhibiting cancer cell invasion, particularly in breast cancer models. This suggests its therapeutic potential in cancer treatment (Feng et al., 2011).
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-7-8-13(18)11-15(12)19-17(20)14-5-3-4-6-16(14)22-10-9-21-2/h3-8,11H,9-10,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNRDRWRDCTPSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.